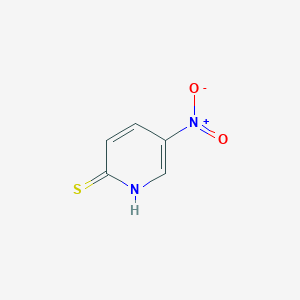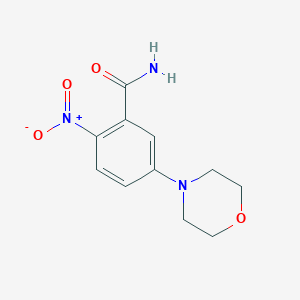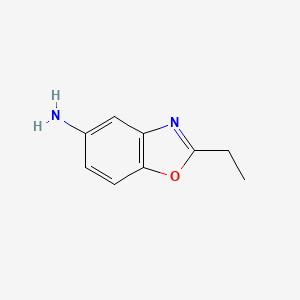
3-Hydroxypyrrolidine hydrochloride
Overview
Description
3-Hydroxypyrrolidine hydrochloride is a useful research compound. Its molecular formula is C4H10ClNO and its molecular weight is 123.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Optimization
- The synthesis of (S)-3-Hydroxypyrrolidine hydrochloride has been explored, with a focus on optimizing the process using inexpensive reagents, achieving a high yield and simplifying operation. This includes the investigation of various reducing agents, molar ratios, and solvents (Li Zi-cheng, 2009).
Potential in Drug Development
- Research has identified the 3-hydroxypyrrolidine scaffold as a selective integrin alpha5beta1 inhibitor, highlighting its potential use in developing orally available antagonists for systemic treatment (Gunther Zischinsky et al., 2010).
Nucleobase Derivative Synthesis
- Studies have been conducted on the synthesis of hydroxypyrrolidine analogs of nucleosides, aiming to create diastereomeric 3-hydroxy-4-pyrrolidinyl derivatives of purine and pyrimidine nucleobases. However, these compounds did not show significant cytostatic or antiviral properties (D. Rejman et al., 2007).
Methodologies in Organic Synthesis
- Innovative methodologies have been developed for the stereoselective synthesis of 3-hydroxypyrrolidines. These include techniques such as reductive annulation of β-iminochlorohydrins, providing access to various pyrrolidine derivatives (Jason A Draper and R. Britton, 2010).
Biocatalysis and Stereoselectivity
- The use of Sphingomonas sp. HXN-200 as a biocatalyst for hydroxylation of pyrrolidines has been explored. This process has shown to improve hydroxylation activity, enantioselectivity, and enabled the enantiocomplementary formation of 3-hydroxypyrrolidines (Z. Li et al., 2001).
Safety and Hazards
3-Hydroxypyrrolidine hydrochloride is classified as harmful by inhalation, in contact with skin, and if swallowed . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
Pyrrolidine compounds, including 3-Hydroxypyrrolidine hydrochloride, continue to be of great interest in drug discovery due to their versatile scaffold and the potential to develop novel biologically active compounds . Future research may focus on exploring new synthetic strategies, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Target of Action
3-Hydroxypyrrolidine hydrochloride, also known as Pyrrolidin-3-ol Hydrochloride, is a versatile organic compound It has been used as a building block in the synthesis of biaryl carboxamide functional groups containing bis-aminopyrrolidine ureas, which are potential antagonists of the melanin-concentrating hormone receptor-1 .
Mode of Action
Its role as a building block in the synthesis of potential antagonists of the melanin-concentrating hormone receptor-1 suggests that it may interact with these receptors, leading to changes in their activity .
Biochemical Pathways
Given its use in the synthesis of potential antagonists of the melanin-concentrating hormone receptor-1, it may be involved in the regulation of these receptors and their associated pathways .
Pharmacokinetics
Its solubility in water and alcohol suggests that it may have good bioavailability.
Result of Action
Its role in the synthesis of potential antagonists of the melanin-concentrating hormone receptor-1 suggests that it may contribute to the regulation of these receptors and their associated physiological effects .
Action Environment
It is recommended to store the compound under inert gas (nitrogen or argon) at 2-8°c , suggesting that temperature and atmospheric conditions may affect its stability.
Biochemical Analysis
Biochemical Properties
3-Hydroxypyrrolidine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites. These interactions can affect the overall biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, this compound can alter gene expression patterns, leading to changes in the production of specific proteins that are vital for cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific metabolic pathways or improving cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage level must be reached before significant effects are seen .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for these pathways, influencing metabolic flux and metabolite levels. For instance, it can affect the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites. These interactions can have downstream effects on overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is crucial for its function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of this compound can determine its activity and the nature of its interactions with other biomolecules .
Properties
IUPAC Name |
pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c6-4-1-2-5-3-4;/h4-6H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMSJEFZULFYTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377716 | |
| Record name | 3-Hydroxypyrrolidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86070-82-8 | |
| Record name | 3-Hydroxypyrrolidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxypyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical synthetic routes for producing 3-Hydroxypyrrolidine Hydrochloride?
A1: Two main synthetic approaches are highlighted in the research:
- From (S)-4-amino-2-hydroxybutyric acid: This method involves silanization and cyclization to form (S)-3-trimethylsilyoxy-2-pyrrolidinone, followed by reduction and hydrochloride salt formation []. This process boasts advantages like inexpensive reagents and a relatively simple procedure.
- From L-hydroxyproline: This route utilizes L-hydroxyproline as a starting material and involves a five-step reaction sequence, including the preparation of 3-(R)-(-)-3-hydroxypyrrolidine hydrochloride and the use of ethoxyacetimidate hydrochloride and solid potassium thiolacetate [].
Q2: How does the choice of reducing agent affect the synthesis of this compound?
A2: The research specifically examines the impact of different reducing agents on the yield of (S)-3-Hydroxypyrrolidine Hydrochloride []. It was found that utilizing NaBH4-CH3COOH as the reducing agent, with 1,4-dioxane as the solvent, resulted in a significant increase in yield (up to 65%) compared to other reducing agents.
Q3: Are there any spectroscopic techniques used to characterize the synthesized this compound and its intermediates?
A3: Yes, the research mentions the use of 1H NMR spectroscopy to analyze the key intermediates formed during the synthesis of 3-(S)-(+)-3-mercapto-1-(N-p-nitrobenzyloxycarbonyl acetimidoyl)pyrrolidine, which utilizes this compound as a starting material []. This analysis helps confirm the structure and purity of the synthesized compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[2-(4-iodophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B1303187.png)
![[2-(2,4-Dichlorophenoxy)phenyl]methanol](/img/structure/B1303189.png)








![6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1303207.png)
